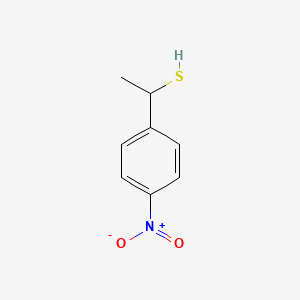

1-(4-Nitrophenyl)ethane-1-thiol

Description

Overview of Thiol Functional Group Reactivity in Modern Organic Chemistry

Thiols, the sulfur analogues of alcohols, are distinguished by the presence of a sulfhydryl (-SH) group. byjus.comopenstax.org This functional group imparts unique reactivity that is extensively utilized in modern organic chemistry. A key characteristic of thiols is their acidity; they are generally more acidic than their alcohol counterparts. masterorganicchemistry.comchemistrysteps.com This heightened acidity is attributed to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting thiolate anion (RS⁻). masterorganicchemistry.com

The thiolate anion is a potent nucleophile, readily participating in a variety of chemical transformations. pearson.comresearchgate.net One of the most fundamental reactions is the S_N2 reaction with alkyl halides to form sulfides (thioethers). masterorganicchemistry.comjove.com This reaction is highly efficient due to the strong nucleophilicity and lower basicity of thiolates compared to alkoxides, which minimizes competing elimination reactions. masterorganicchemistry.com

Thiols also exhibit a rich oxidation chemistry. Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), convert thiols to disulfides (R-S-S-R). masterorganicchemistry.comjove.com This disulfide bond formation is a crucial aspect of protein structuring, where it forms cross-links between cysteine residues. openstax.orgmasterorganicchemistry.com Further oxidation with stronger agents can yield sulfinic and sulfonic acids. jove.com Conversely, disulfides can be readily reduced back to thiols, highlighting the reversible nature of this process. openstax.org

Significance of Nitroaromatic Moieties in Synthetic Design and Electronic Modulation

Nitroaromatic compounds, characterized by a nitro group (-NO₂) attached to an aromatic ring, are a cornerstone of modern chemical synthesis and materials science. nih.govnumberanalytics.com The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the electronic nature of the aromatic ring. numberanalytics.comvaia.com This electron-withdrawing effect occurs through both inductive and resonance mechanisms, pulling electron density from the ring system. numberanalytics.comminia.edu.eg

This electronic modulation has significant consequences for the reactivity of the aromatic ring. The reduced electron density deactivates the ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene (B151609). youtube.comwikipedia.org Furthermore, the electron-withdrawing nature of the nitro group directs incoming electrophiles to the meta position. youtube.comwikipedia.org

Conversely, the presence of a nitro group facilitates nucleophilic aromatic substitution (S_NAr) reactions. numberanalytics.comwikipedia.org By withdrawing electron density, the nitro group makes the aromatic ring more susceptible to attack by nucleophiles, especially when positioned ortho or para to a leaving group. numberanalytics.com The versatility of the nitro group is further demonstrated by its ability to be reduced to an amino group, providing a gateway to a vast array of other functional groups and molecular scaffolds. numberanalytics.com This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other industrially significant compounds. nih.govteachy.ai

Contextualization of 1-(4-Nitrophenyl)ethane-1-thiol within Contemporary Chemical Research

This compound is a molecule that integrates the distinct chemical functionalities of both a thiol and a nitroaromatic group. This dual-functionality makes it a compound of interest in several areas of chemical research. The thiol group provides a nucleophilic handle for various coupling reactions and surface functionalization, while the nitroaromatic moiety offers opportunities for electronic tuning and further synthetic elaboration.

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its constituent parts suggest its potential utility. For instance, related nitroaromatic thiols and their derivatives are investigated for their roles in creating self-assembled monolayers on metal surfaces, where the thiol group anchors the molecule and the nitro group can be used to modulate surface properties or as a precursor to an amino group for further functionalization. The study of related compounds like 1-(4-nitrophenyl)ethanol (B1297073) and its derivatives in biocatalysis and synthetic transformations also points to the potential research avenues for its thiol analogue. nih.gov

The synthesis of related structures, such as 1-(4-nitrophenyl)-1,4,8,11-tetraaza-cyclotetradecane, highlights the use of nitro-substituted phenyl rings in building complex molecular architectures. rsc.org Furthermore, the broader class of 1,2,3-triazoles containing a nitrophenyl group is being explored for various biological activities, indicating the general interest in molecules bearing the nitrophenyl scaffold. mdpi.com

Scope and Research Objectives for the Comprehensive Analysis of this compound

A comprehensive analysis of this compound would aim to fully characterize its chemical and physical properties and explore its potential applications. Key research objectives would include:

Synthesis and Purification: Developing efficient and scalable synthetic routes to obtain high-purity this compound. This could involve the reaction of a suitable precursor, such as 1-(4-nitrophenyl)ethyl halide, with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793). chemistrysteps.comjove.com

Spectroscopic and Physicochemical Characterization: Thoroughly characterizing the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure. Determination of its physical properties, including melting point, boiling point, and solubility, would also be essential.

Reactivity Studies: Investigating the reactivity of both the thiol and the nitro group. This would involve exploring its oxidation to the corresponding disulfide, its alkylation to form thioethers, and the reduction of the nitro group to an amine.

Exploration of Applications: Investigating its potential use as a building block in organic synthesis, as a ligand for metal complexes, or in materials science, for example, in the formation of self-assembled monolayers. The chirality at the carbon bearing the thiol group also suggests that enantioselective synthesis and applications could be a fruitful area of research.

Below is a data table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 1520013-37-9 |

| Molecular Formula | C₈H₉NO₂S |

| Molecular Weight | 183.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | OLWZHAZCADUDNY-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

1-(4-nitrophenyl)ethanethiol |

InChI |

InChI=1S/C8H9NO2S/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,12H,1H3 |

InChI Key |

OLWZHAZCADUDNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])S |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 1 4 Nitrophenyl Ethane 1 Thiol and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of 1-(4-nitrophenyl)ethane-1-thiol aim to construct the target molecule in a minimal number of steps, often through convergent strategies that bring together key structural fragments.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions suggest potential pathways. For instance, a three-component reaction involving 4-nitrobenzaldehyde, a methylating agent, and a sulfur source could theoretically assemble the core structure. However, controlling the chemoselectivity and preventing side reactions, such as the reduction of the nitro group or the oxidation of the thiol, would be critical challenges to overcome.

Thiolation Reactions with Nitrophenyl Precursors

A more common and predictable approach involves the thiolation of suitable nitrophenyl precursors. The most logical precursor is 1-(4-nitrophenyl)ethanol (B1297073), which can be synthesized in high yield by the reduction of 4-nitroacetophenone.

The synthesis of the precursor alcohol, 1-(4-nitrophenyl)ethanol, is well-established. A typical procedure involves the reduction of 4-nitroacetophenone using a mild reducing agent like sodium borohydride (B1222165) in an alcoholic solvent. prepchem.com

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |

| 4-Nitroacetophenone | Sodium Borohydride | Ethanol | ~0°C | ~4 hours | 1-(4-Nitrophenyl)ethanol | High (crude) |

Once 1-(4-nitrophenyl)ethanol is obtained, it can be converted to the corresponding thiol through several methods. One common strategy is the Mitsunobu reaction, where the alcohol is treated with a thiolating agent like thioacetic acid in the presence of a phosphine (B1218219) and an azodicarboxylate. The resulting thioacetate (B1230152) can then be hydrolyzed under basic conditions to yield the desired thiol.

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride or phosphorus tribromide). Subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, would furnish this compound.

Catalytic Hydrogenation or Reduction Methods in Thiol Synthesis

Catalytic hydrogenation is a powerful tool in organic synthesis, but its application in the direct synthesis of this compound is complicated by the presence of the reducible nitro group. Traditional catalytic hydrogenation methods would likely reduce the nitro group to an amino group. However, selective catalytic processes are conceivable.

A patent for the synthesis of mercaptans from alcohols describes a process that could be adapted for this transformation. google.com This process involves reacting an alcohol with a sulfur compound in the presence of a catalyst blend, which includes a hydrotreating catalyst and a dehydration catalyst. google.com This method offers a potential direct conversion of 1-(4-nitrophenyl)ethanol to the corresponding thiol, although the compatibility of the nitro group under these conditions would need to be carefully evaluated.

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to this compound involve the synthesis of a related molecule followed by a series of transformations to introduce the desired functional groups.

Derivatization of Related Nitroaromatic Compounds

The synthesis of this compound can be approached through the derivatization of readily available nitroaromatic compounds. As mentioned previously, 4-nitroacetophenone is a key starting material. nist.govnih.govsigmaaldrich.com Its reduction to 1-(4-nitrophenyl)ethanol provides a versatile intermediate for further functionalization. prepchem.com

Another potential precursor is 4-ethylnitrobenzene (B91404). sigmaaldrich.com Functionalization of the benzylic position of 4-ethylnitrobenzene to introduce a thiol group, for instance via radical bromination followed by substitution with a sulfur nucleophile, represents a plausible, though potentially less selective, synthetic route.

The synthesis of related nitroaromatic alcohols, such as (1S)-1-(4-nitrophenyl)-2-nitroethane-1-ol from p-nitrobenzaldehyde and nitromethane, highlights the diverse range of nitro-containing building blocks that can be synthesized and potentially converted to the target thiol. orgsyn.org

| Starting Material | Reagents | Product |

| p-Nitrobenzaldehyde, Nitromethane | Cu(OAc)₂, Chiral Ligand | (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol |

Transformations Involving Related Thiol Intermediates

Another indirect strategy involves the synthesis of a molecule that already contains the thiol or a protected thiol group, followed by the introduction or modification of the nitrophenyl moiety. For instance, a synthetic sequence could start with a commercially available thiol that is then subjected to electrophilic nitration. However, the harsh conditions of nitration often lead to oxidation of the thiol group, necessitating a protection strategy.

A more viable approach could involve the transformation of a related thiol intermediate. For example, a synthetic route for methyl α-(m-benzoylphenyl)propionate involves the use of a methylthio-containing precursor. prepchem.com A similar strategy could be envisioned for this compound, where a precursor like 1-(4-aminophenyl)ethane-1-thiol (B13318715) is first synthesized and then the amino group is converted to a nitro group via a Sandmeyer-type reaction. This approach would require careful protection of the thiol group during the diazotization and subsequent reaction steps.

Methodological Advancements in Green Chemistry for Thiol Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, have spurred significant innovation in the synthesis of sulfur-containing compounds. Traditional methods for thiol synthesis often involve odorous and toxic reagents, as well as volatile organic solvents. In contrast, modern green approaches prioritize the use of environmentally benign reagents, renewable resources, and energy-efficient reaction conditions.

Recent advancements include photocatalytic processes that utilize visible light as a sustainable energy source and employ green oxidants like molecular oxygen, with water often being the only byproduct. researchgate.net For instance, the direct coupling of nitro compounds with thiols to form sulfonamides has been achieved using photoexcitation without the need for a photocatalyst, a reaction driven by the photoexcited state of the nitroarene acting as an oxidant. chemistryviews.org This approach is particularly relevant for nitro-substituted thiols and highlights a potential pathway for derivatization.

Another green strategy involves the use of readily available and less hazardous sulfur sources. For example, sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), in conjunction with a catalytic amount of 1,2-ethanedithiol (B43112), has been used for the copper-catalyzed direct synthesis of aryl thiols from aryl iodides under relatively mild conditions. organic-chemistry.org Such methods avoid harsher reagents and offer good yields for a variety of substituted aryl thiols. organic-chemistry.org

A key objective in green chemistry is the elimination or significant reduction of organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative, frequently leading to improved reaction rates, higher yields, and simplified purification processes.

The synthesis of thiol derivatives under solvent-free conditions has been successfully demonstrated for various reactions. For example, the acylation of thiols to produce thioesters can be achieved by reacting them with acyl chlorides at room temperature using a catalytic amount of ferric chloride (FeCl₃) without any solvent. jmchemsci.com Similarly, the synthesis of ricinoleic acid thiol esters has been accomplished under mild, neutral, and solvent-free conditions by reacting the acid with various aromatic and aliphatic thiols in the presence of a coupling agent. researchgate.net

Microwave-assisted organic synthesis is another powerful tool for promoting solvent-free reactions. The acylation of thiols, alongside alcohols and amines, has been efficiently performed under microwave irradiation without any solvent or catalyst, resulting in high yields and short reaction times. jmchemsci.com While a direct solvent-free synthesis for this compound is not explicitly detailed in the literature, these established solventless methods for thiol derivatization provide a strong foundation for developing such a process. For instance, a plausible route could involve the solvent-free reduction of the corresponding sulfonyl chloride or the direct reaction of a suitable precursor under microwave or mechanochemical conditions.

A hypothetical solvent-free synthesis of a thiol derivative could be based on the Diels-Alder reaction. A green laboratory experiment has been developed for the synthesis of a thiol-reactive sensor via a microscale, solventless Diels-Alder reaction performed at room temperature or 37°C. nih.gov

Table 1: Examples of Solvent-Free Conditions for Thiol-Related Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

| Thioester Synthesis | Ricinoleic acid, Thiophenol | N,N'-dicyclohexylcarbodiimide (DCC), Solvent-free, 60°C | 65% | researchgate.net |

| Thioester Synthesis | Alcohols, Phenols, Thiols | Sodium acetate (B1210297) trihydrate, Solvent-free | High | jmchemsci.com |

| Disulfide Synthesis | Aromatic/Aliphatic Thiols | Glycerol, Microwave irradiation | Good to Excellent | researchgate.net |

| Acylation of Thiols | Thiols, Acetyl Chloride | n-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate, Solvent-free, 50°C | High | jmchemsci.com |

This table is generated based on data from the text for illustrative purposes.

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. The optimization of catalysts for thiol synthesis is focused on replacing precious metal catalysts with more abundant and less toxic alternatives, improving catalyst recyclability, and enhancing catalytic activity under sustainable conditions.

Copper-based catalysts have emerged as a cost-effective and efficient option for C-S bond formation. For the synthesis of aryl thiols, CuI-nanoparticles have been shown to catalyze the reaction of aryl halides with sulfur powder in the absence of ligands and organic solvents, followed by a reduction step. organic-chemistry.org Furthermore, a copper-catalyzed protocol using thioglycolic acid as the sulfur source has been developed for the synthesis of diaryl disulfides from aryl iodides. researchgate.net The choice of solvent in this system was found to be critical, directing the reaction towards either the disulfide or an arylthio acetic acid intermediate. researchgate.net

Palladium-catalyzed reactions, while often highly efficient, are subject to optimization to enhance their green profile. For instance, a solvent-free, palladium-catalyzed method for the synthesis of diaryl disulfides from aryl thiols has been developed where the catalyst could be recycled up to four times. researchgate.net

For the synthesis of thiols from nitroarenes, which is highly relevant to this compound, iron-based catalysts present a promising sustainable alternative. Simple iron salts and iron complexes have been shown to catalyze the reduction of nitro aromatics. acs.org A significant advancement is the direct reaction of nitroarenes and thiols to produce sulfonamides under photoexcitation without any catalyst, driven by an oxygen atom transfer mechanism. chemistryviews.org This opens up novel, catalyst-free pathways for the derivatization of nitro-containing compounds. The selective reduction of a sulfonyl chloride group in the presence of a nitro group has also been demonstrated, offering a route to nitro-substituted thiophenols. nih.gov

Table 2: Optimized Catalytic Systems for Aryl Thiol Synthesis and Related Reactions

| Reaction | Catalyst System | Key Features | Reference |

| Aryl Thiol Synthesis from Aryl Iodides | CuI-nanoparticles | Ligand-free, Solvent-free potential | organic-chemistry.org |

| Aryl Thiol Synthesis from Aryl Iodides | Copper powder / 1,2-ethanedithiol (cat.) | Utilizes Na₂S·9H₂O as sulfur source, mild conditions | organic-chemistry.org |

| Diaryl Disulfide Synthesis from Aryl Thiols | Pd(pCH₂S)₂dba | Solvent-free, recyclable catalyst | researchgate.net |

| Sulfonamide Synthesis from Nitroarenes and Thiols | None (Photoexcitation) | Catalyst-free, direct coupling | chemistryviews.org |

| Reduction of Nitro Compounds | Fe(salen) complex / HBpin | Chemoselective reduction | acs.org |

This table is generated based on data from the text for illustrative purposes.

Advanced Spectroscopic and Diffraction Based Methodologies for Structural Elucidation of 1 4 Nitrophenyl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the connectivity and chemical environment of each atom in 1-(4-Nitrophenyl)ethane-1-thiol can be meticulously mapped.

Proton (¹H) NMR Spectral Interpretation

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, with electron-withdrawing groups causing a downfield shift to higher ppm values. oregonstate.edulibretexts.org

In the ¹H NMR spectrum of this compound, the aromatic protons on the nitrophenyl ring typically appear as two distinct doublets in the downfield region, approximately between 7.5 and 8.2 ppm. rsc.org The protons ortho to the electron-withdrawing nitro group are more deshielded and resonate at a higher frequency compared to the protons meta to the nitro group. The methine proton (CH-SH) gives rise to a quartet at a lower field, influenced by the adjacent methyl group and the sulfur atom. The methyl protons (-CH₃) appear as a doublet further upfield, typically around 1.5 ppm, due to coupling with the methine proton. rsc.org The thiol proton (-SH) often presents as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to NO₂) | ~8.20 | d | ~8.7 |

| Aromatic (meta to NO₂) | ~7.54 | d | ~8.7 |

| Methine (CH-SH) | ~5.02 | q | ~6.6 |

| Methyl (CH₃) | ~1.52 | d | ~6.6 |

| Thiol (SH) | Variable | s (broad) | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. wisc.edudocbrown.info The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every unique carbon atom.

For this compound, the carbon atoms of the aromatic ring will appear in the downfield region of the spectrum. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a high chemical shift, typically around 147-153 ppm. rsc.org The other aromatic carbons will have distinct signals, with their chemical shifts influenced by their position relative to the nitro and ethanethiol (B150549) substituents. The methine carbon (CH-SH) will resonate at a mid-range chemical shift, while the methyl carbon (-CH₃) will be found in the upfield region of the spectrum, typically below 30 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-NO₂ | ~153.1 |

| C-ipso (attached to ethanethiol) | ~147.2 |

| Aromatic CH (ortho to NO₂) | ~123.8 |

| Aromatic CH (meta to NO₂) | ~126.1 |

| Methine (CH-SH) | ~69.5 |

| Methyl (CH₃) | ~25.4 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. libretexts.org For this compound, a cross-peak between the methine proton quartet and the methyl proton doublet would confirm their adjacent relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a cross-peak between the methine proton and the methine carbon, as well as between the methyl protons and the methyl carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu For instance, a correlation would be expected between the methine proton and the ipso-carbon of the aromatic ring, providing definitive evidence for the attachment of the ethanethiol group to the phenyl ring. columbia.edu

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.org The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrational modes of different functional groups.

In the FTIR spectrum of this compound, several key absorption bands are expected. The strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent, typically appearing in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. rsc.orgrsc.org The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methine groups appear just below 3000 cm⁻¹. The S-H stretching vibration of the thiol group is often weak and can be found in the range of 2550-2600 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to one or more bands in the 1400-1600 cm⁻¹ region. rsc.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Thiol (S-H) | Stretch | 2550 - 2600 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-N | Stretch | 800 - 900 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. rsc.org While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. lmaleidykla.ltresearchgate.net

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be expected to produce a strong signal. The aromatic ring vibrations, particularly the ring "breathing" mode, are also typically strong in Raman spectra. The C-S stretching vibration, which can be weak in FTIR, often gives a more readily identifiable signal in Raman spectroscopy, typically in the range of 600-700 cm⁻¹. lmaleidykla.lt The S-H stretch is also observable in Raman spectra.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic Ring | Ring Breathing | ~1000 |

| C-S | Stretch | 600 - 700 |

| S-H | Stretch | 2550 - 2600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. crystallography.netcrystallography.net For the structural elucidation of this compound, it provides the molecular weight and characteristic fragmentation patterns that serve as a molecular fingerprint. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The fragmentation of this compound is expected to follow pathways characteristic of both aromatic nitro compounds and aliphatic thiols. springernature.comresearchgate.net The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₈H₉NO₂S). Key fragmentation pathways likely include:

α-Cleavage: The bond between the chiral carbon and the methyl group (CH₃) or the hydrogen can break. Loss of the methyl group is often a favored fragmentation for secondary thiols, leading to a significant fragment ion. springernature.com

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule is a common rearrangement for thiols.

Nitro Group Fragmentation: The nitro group can fragment in several ways, including the loss of NO₂ or O.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethylthiol side chain can occur.

A plausible fragmentation pattern is detailed in the table below. The analysis of these fragments helps to piece together the structure of the original molecule. jyu.fi Tandem mass spectrometry (MS/MS) techniques can further isolate and fragment specific ions to confirm their structure. crystallography.netcrystallography.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 183 | [C₈H₉NO₂S]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₇H₆NO₂S]⁺ | Loss of CH₃ (α-cleavage) |

| 150 | [C₈H₈NS]⁺ | Loss of H₂O (from nitro group rearrangement) |

| 137 | [C₇H₇NO]⁺• | Loss of H₂S |

| 122 | [C₇H₈N]⁺ | Loss of NO₂ and SH |

| 106 | [C₇H₆O]⁺• | Loss of NO and SH |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. science-softcon.de The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present: the nitrophenyl group.

The key electronic transitions anticipated for this molecule are:

π → π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) ring and the nitro group. bldpharm.com The conjugation between the nitro group and the benzene ring significantly influences the energy of these transitions. For nitroaromatic compounds, these bands are often observed at shorter wavelengths (higher energy). nih.govekb.eg

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the sulfur atom of the thiol group) to a π* antibonding orbital. science-softcon.de These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions. The n → π* transition of the nitro group is a characteristic feature in the spectra of nitroaromatics. bldpharm.com

The solvent used can influence the position of these absorption maxima (λ_max), a phenomenon known as solvatochromism. biointerfaceresearch.com Polar solvents, for instance, can stabilize the ground state of the lone pair electrons, leading to a blue shift (hypsochromic shift) of the n → π* transition to shorter wavelengths. science-softcon.despringernature.com

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted λ_max Range (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

| ~220-280 | High | π → π | Nitrophenyl group |

| ~300-350 | Low | n → π | Nitro group |

| ~230-260 | Low | n → σ* | Thiol group |

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.comspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to obtain definitive information on its molecular structure, including bond lengths, bond angles, and torsion angles. jyu.fimdpi.com

An SCXRD analysis would provide:

Unambiguous Structural Confirmation: It would confirm the connectivity of the atoms, verifying the presence of the 4-nitrophenyl group attached to an ethane-1-thiol moiety.

Stereochemistry: For this chiral molecule, the analysis would determine the relative and absolute configuration of the stereocenter if a single enantiomer crystallizes or if a chiral resolution is performed.

Conformational Details: The torsion angles would reveal the preferred orientation of the nitro group relative to the benzene ring and the conformation of the ethylthiol side chain.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other in the solid state through forces like hydrogen bonds (e.g., involving the thiol hydrogen or nitro oxygens), van der Waals forces, and potentially π-π stacking of the aromatic rings. researchgate.netmdpi.com

While specific crystallographic data for this compound is not publicly available, the expected data would be presented in a Crystallographic Information File (CIF) containing all the atomic coordinates and cell parameters.

Table 3: Exemplary Data Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description | Expected Information for this compound |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 95° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-S, C-N, N-O, C-C bond distances |

| Bond Angles | The angle formed by three connected atoms. | e.g., C-C-S, O-N-O angles |

| Torsion Angles | The dihedral angle between two planes defined by four atoms. | Defines the conformation of the side chain and nitro group orientation. |

Computational and Theoretical Chemistry Investigations of 1 4 Nitrophenyl Ethane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, specific studies applying these methods to 1-(4-Nitrophenyl)ethane-1-thiol are not found in the surveyed literature.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules, including bond lengths and angles. This information is crucial for understanding a molecule's stability and reactivity. Despite the common use of this method, published studies containing tables of optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) specifically for this compound are not available. While DFT has been used to determine the geometry of related molecules like 4-nitrophenol, this data cannot be extrapolated to the target compound. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution within a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). An MEP analysis for this compound would identify the reactive sites, such as the thiol group and the nitro group. However, no specific MEP maps or related analyses for this compound have been found in the public domain. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. wuxibiology.comschrodinger.com A small gap typically indicates high reactivity. wuxibiology.com Analysis of the HOMO and LUMO compositions reveals the orbitals involved in electron donation and acceptance. wuxibiology.com Regrettably, there are no published studies providing calculated HOMO and LUMO energies or the corresponding energy gap specifically for this compound. unl.edulibretexts.org

Atomic Charge Distribution Analysis

Analysis of atomic charges, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insight into the distribution of electrons among the atoms in a molecule. stackexchange.com This information helps in understanding the electrostatic interactions and reactivity. NBO analysis is often considered more reliable than Mulliken charges, which can be highly dependent on the basis set used in the calculation. stackexchange.com A search for published data on the atomic charge distribution in this compound did not yield specific results or data tables from such analyses.

Thermodynamic and Energetic Considerations of Reaction Pathways

Computational chemistry can be employed to study the thermodynamics of chemical reactions, determining parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and activation energies. This allows for the prediction of reaction feasibility and the elucidation of reaction mechanisms. There are no available studies in the searched literature that report on the thermodynamic and energetic considerations of reaction pathways involving this compound.

Computational Modeling of Solvent Effects on Molecular Behavior

The behavior and properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects on molecular geometry, electronic structure, and reactivity. Investigations into how different solvents might alter the properties of this compound have not been reported in the available scientific literature.

Theoretical Prediction of Spectroscopic Parameters

Theoretical predictions of this nature are valuable for several reasons. They can aid in the structural elucidation of newly synthesized compounds by comparing calculated spectra to experimental data. Furthermore, computational models offer insights into the electronic structure and bonding within a molecule, helping to understand how different functional groups influence the spectroscopic properties.

In a typical computational study, the geometry of the molecule is first optimized to find its most stable conformation. Following this, spectroscopic properties are calculated using a chosen level of theory and basis set. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the prediction of NMR chemical shifts. Similarly, calculations of the second derivative of the energy with respect to nuclear displacement yield the vibrational frequencies.

Although general principles of computational chemistry suggest that the nitro group and the thiol group in this compound would significantly influence its spectroscopic parameters, without specific research findings, a detailed quantitative analysis is not possible.

Mechanistic and Kinetic Studies of 1 4 Nitrophenyl Ethane 1 Thiol Reactivity

Elucidation of Reaction Mechanisms

Understanding the pathways through which 1-(4-nitrophenyl)ethane-1-thiol reacts is fundamental to controlling the outcome of its chemical transformations. The primary mechanisms that have been explored include nucleophilic substitution, radical-mediated transformations, proton transfer kinetics, and thiol-ene "click" reactions.

Nucleophilic Substitution Pathways

The thiolate anion, formed by the deprotonation of this compound, is a potent nucleophile. This high nucleophilicity allows it to participate in a variety of nucleophilic substitution reactions. These reactions typically involve the displacement of a leaving group from an electrophilic carbon center. The presence of the nitro group on the phenyl ring enhances the stability of the thiolate anion, thereby increasing its effectiveness as a nucleophile.

Radical-Mediated Transformations

This compound can also undergo reactions via radical intermediates. The thiol hydrogen can be abstracted by a radical initiator to form a thiyl radical. This radical species is a key intermediate in various transformations, including the well-known thiol-ene reaction. The stability of the thiyl radical influences the kinetics and selectivity of these processes. Studies have shown that radical-mediated degradation of certain bonds, such as those in thiol-maleimide hydrogels, can be initiated by photoinitiated or chemically initiated radicals. nih.gov This process involves the conversion of a thiosuccinimide crosslink to a succinimide (B58015) and a new thioether. nih.gov

Proton Transfer Kinetics and Equilibria

The acidity of the thiol proton in this compound is a critical factor in its reactivity. The electron-withdrawing nitro group significantly increases the acidity of the thiol compared to unsubstituted alkyl or aryl thiols. The kinetics and equilibria of proton transfer to and from the sulfur atom are fundamental to understanding its role in acid-base catalysis and as a nucleophile.

Thiol-Ene "Click" Reaction Mechanisms

The thiol-ene reaction is a powerful and versatile transformation that involves the addition of a thiol across a carbon-carbon double bond. alfa-chemistry.comwikipedia.orgresearchgate.net This reaction can proceed through either a radical or a nucleophilic mechanism. alfa-chemistry.comwikipedia.org

In the radical-mediated thiol-ene reaction , a thiyl radical, generated from this compound via initiation by light, heat, or a radical initiator, adds to an alkene. wikipedia.orgresearchgate.net This addition is typically anti-Markovnikov, forming a carbon-centered radical which then abstracts a hydrogen from another thiol molecule, propagating the chain reaction. wikipedia.org This mechanism is highly efficient, often proceeding rapidly to high yields with minimal side products. researchgate.net The reaction can be initiated photochemically, allowing for spatial and temporal control. researchgate.net

The nucleophilic thiol-ene reaction , also known as the Michael addition, occurs when the thiolate anion of this compound acts as a nucleophile and adds to an electron-deficient alkene. alfa-chemistry.comwikipedia.org This process is often catalyzed by a base, which facilitates the deprotonation of the thiol. alfa-chemistry.com The resulting carbanion is then protonated to yield the final thioether product. alfa-chemistry.com

Kinetic Analysis of Reaction Rates

The quantitative study of the reaction rates of this compound provides valuable insights into the factors that govern its reactivity. This analysis involves determining rate constants and reaction orders for its various transformations. A 1964 study investigated the kinetics of the reaction of various thiols with p-nitrophenyl acetate (B1210297). nih.gov

Determination of Rate Constants and Reaction Orders

Kinetic studies are performed to determine the rate law for a given reaction, which mathematically expresses the relationship between the reaction rate and the concentrations of the reactants. For the reactions of this compound, the rate constants (k) and the order of the reaction with respect to each reactant are determined experimentally.

Computational studies have been employed to predict rate constants for the forward and reverse propagation and chain-transfer steps in radical thiol-ene reactions. nih.gov These theoretical models help to elucidate the relationship between the structure of the alkene and its reactivity, providing a deeper understanding of the reaction kinetics. nih.gov

The following table summarizes kinetic data for the thiol-ene reaction involving various alkenes. While not specific to this compound, it provides a general overview of the relative reactivity of different alkene functionalities.

| Alkene | Relative Reactivity |

| Norbornene | High |

| Vinyl Silane | High |

| Methyl Allyl Ether | Moderate |

| Methyl Vinyl Ether | Moderate |

| Propene | Moderate |

| Maleimide | Moderate |

| Methyl Acrylate | Low |

| Styrene | Low |

| Acrylonitrile | Low |

This table is illustrative and based on general reactivity trends in thiol-ene reactions. The specific reactivity with this compound may vary.

Activation Energy and Activation Parameter Determination

For instance, the reaction of 1-nitro-1-(4-nitrophenyl)ethane (NNPE), a compound structurally related to the thiol , exhibits a low activation enthalpy and a large negative entropy of activation. rsc.org These parameters suggest a highly ordered transition state, which is characteristic of bimolecular reactions where two separate reactants combine into a single activated complex.

The activation parameters for the reaction of various 1-nitro-1-(4-nitrophenyl)alkanes with DBU in acetonitrile (B52724) are presented below:

| Compound | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

| 1-nitro-1-(4-nitrophenyl)ethane (NNPE) | 15.4 | -131 |

| 1-nitro-1-(4-nitrophenyl)propane (NNPP) | 17.8 | -134 |

| 2-methyl-1-nitro-1-(4-nitrophenyl)propane (MNNPP) | 19.9 | -147 |

Data sourced from a study on the reaction of 1-nitro-1-(4-nitrophenyl)alkanes with DBU in acetonitrile. rsc.org

These values are consistent with the SN2 mechanism often observed in reactions of thiolate anions. nih.gov

Influence of Solvent Polarity and Composition on Kinetics

The polarity and composition of the solvent can significantly impact the kinetics of reactions involving thiols. In thiol-ene reactions, for example, solvents have a more pronounced effect on hydrogen atom transfer reactions. nih.gov The rate constant for the chain transfer step can be increased by using nonpolar solvents, whereas propagation reactions are less sensitive to the solvent medium. nih.gov This allows for the manipulation of the ratio of the propagation rate constant to the chain transfer rate constant (kP/kCT) by changing the reaction environment, which can be utilized to create polymers with specific properties. nih.gov

In reactions involving ionic species, such as the reaction of thiolate ions, a decrease in the dielectric constant of the solvent can lead to an increase in the reaction rate. nih.gov However, this effect can be complex and depends on the specific reactants and the transition state structure. The influence of water on the kinetics of proton transfer reactions has also been noted as an important factor for the reliability of kinetic measurements. rsc.org

Isotope Effects in Reaction Systems

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In proton transfer reactions involving carbon acids, a large primary KIE (kH/kD) is often indicative of the C-H bond cleavage being the rate-limiting step.

For the reaction of 1-nitro-1-(4-nitrophenyl)alkanes with DBU in acetonitrile, large kinetic isotope effects have been observed, with kH/kD values around 12.5. rsc.org These large values suggest that the proton transfer is indeed the rate-determining step. Furthermore, the values of the isotope effects on the activation parameters point towards a contribution from a tunneling effect. rsc.org

The kinetic isotope effects for the reaction of various 1-nitro-1-(4-nitrophenyl)alkanes with DBU in acetonitrile are as follows:

| Compound | kH/kD |

| 1-nitro-1-(4-nitrophenyl)ethane (NNPE) | 12.5 |

| 1-nitro-1-(4-nitrophenyl)propane (NNPP) | 12.4 |

| 2-methyl-1-nitro-1-(4-nitrophenyl)propane (MNNPP) | 12.3 |

Data sourced from a study on the reaction of 1-nitro-1-(4-nitrophenyl)alkanes with DBU in acetonitrile. rsc.org

Regioselectivity and Stereoselectivity Investigations

The regioselectivity of thiol additions to unsaturated systems is a critical aspect of their reactivity. In the context of thiol-ene reactions, the addition of a thiol across a double bond can, in principle, lead to two different regioisomers. The outcome is often governed by the stability of the radical intermediate formed during the reaction.

While specific studies on the regioselectivity and stereoselectivity of this compound are not available, general principles of thiol-ene reactions can provide some insight. For instance, in the visible-light-promoted coupling of thiophenol with styrene, the formation of the anti-Markovnikov product, 1-phenyl-2-(phenylthio)ethan-1-ol, was observed in high yield, indicating a high degree of regioselectivity. acs.org The stereoselectivity of such reactions can also be influenced by the reaction conditions and the nature of the reactants.

Applications in Organic Synthesis As Reagents, Ligands, and Synthons

Role as a Synthetic Reagent in C-S Bond Formation

One of the primary applications of thiols in C-S bond formation is through nucleophilic substitution reactions. For instance, in reactions with alkyl halides, the thiolate anion of 1-(4-Nitrophenyl)ethane-1-thiol, generated by treatment with a base, can readily displace the halide to form the corresponding thioether.

Furthermore, in the context of aromatic systems, thiols can participate in nucleophilic aromatic substitution (SNAr) reactions. While the nitro group in this compound is on the same ring as the thiol-bearing substituent, this compound can act as the sulfur nucleophile in reactions with other activated aryl halides or nitroarenes. The general mechanism involves the attack of the thiolate on the electron-deficient aromatic ring, followed by the departure of a leaving group.

Table 1: Representative C-S Bond Forming Reactions with Thiols

| Reaction Type | General Reactants | Product | Potential Role of this compound |

| Nucleophilic Substitution | Alkyl Halide (R-X) + Thiol (R'-SH) | Thioether (R-S-R') | Acts as the thiol nucleophile (R'-SH) |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide/Nitroarene + Thiol (R'-SH) | Aryl Thioether | Can serve as the incoming thiol nucleophile |

| Michael Addition | α,β-Unsaturated Carbonyl + Thiol (R'-SH) | Thioether Adduct | Potential nucleophile for conjugate addition |

Utility as a Ligand in Coordination Chemistry

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, enabling it to act as a soft Lewis base and coordinate to a variety of metal centers. This makes it a useful ligand in the field of coordination chemistry, where the resulting metal-thiolate complexes can exhibit interesting structural, electronic, and catalytic properties.

Design and Synthesis of Metal-Thiolate Complexes

Metal-thiolate complexes are commonly synthesized by reacting a metal salt or a metal complex with the thiol. The deprotonation of the thiol to the thiolate anion (RS⁻) enhances its nucleophilicity and coordinating ability. For this compound, reaction with a metal precursor, often in the presence of a base to facilitate deprotonation, would lead to the formation of a metal-thiolate complex. The choice of metal, ancillary ligands, and reaction conditions can influence the stoichiometry and structure of the resulting complex. While specific complexes of this compound are not extensively documented in publicly available literature, the principles of coordination chemistry suggest its capability to form stable complexes with a range of transition metals.

Chelation and Coordination Modes of the Thiol Group

Table 2: Common Coordination Modes of Thiolate Ligands

| Coordination Mode | Description |

| Terminal | The sulfur atom is bonded to a single metal center. |

| μ₂-Bridging | The sulfur atom bridges two metal centers. |

| μ₃-Bridging | The sulfur atom bridges three metal centers. |

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural motifs within this compound provide a basis for its use as a precursor in the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen.

Formation of Thiadiazole Derivatives

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole (B1197879) scaffold, in particular, is found in numerous biologically active molecules. While the direct cyclization of this compound to a thiadiazole is not a standard transformation, it can serve as a starting material for the synthesis of precursors that do lead to this heterocycle. For instance, the thiol could potentially be converted into a thiosemicarbazide (B42300) derivative. Thiosemicarbazides are well-established precursors for the synthesis of 2-amino-1,3,4-thiadiazoles through cyclization reactions, often promoted by acids or dehydrating agents. researchgate.net

Construction of Triazole-Based Scaffolds

Triazoles, five-membered rings with three nitrogen atoms, are another class of heterocycles with significant applications. Similar to thiadiazoles, the direct synthesis of a triazole from this compound is not a common pathway. However, its conversion to a suitable intermediate is a plausible strategy. For example, the thiol could be a starting point for the synthesis of a thiosemicarbazide, which can then be cyclized under different conditions to yield a 1,2,4-triazole-3-thiol derivative. These triazole-thiols are versatile intermediates for further functionalization.

Table 3: Common Heterocyclic Scaffolds Potentially Derived from Thiol Precursors

| Heterocycle | General Precursor | Potential Synthetic Route from this compound |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Conversion of the thiol to a thiosemicarbazide followed by cyclization. |

| 1,2,4-Triazole | Thiosemicarbazide | Conversion of the thiol to a thiosemicarbazide followed by alternative cyclization conditions. |

Synthesis of Thiophenes, Thiazoles, and Thiadiazoles

The thiol group of this compound can serve as the sulfur source in various cyclization reactions to form five-membered heterocycles.

Thiophene (B33073) Synthesis: The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes. ijprajournal.comresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. ijprajournal.comorganic-chemistry.org this compound could potentially be adapted for such syntheses, acting as the sulfur donor under specific conditions, or its derivatives could participate in Paal-Knorr thiophene synthesis, which involves reacting a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. researchgate.netrroij.comnih.gov

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classical method that involves the reaction of a thioamide with an α-haloketone. youtube.com The thiol group of this compound could be converted into a thioamide, which would then be a suitable precursor for the Hantzsch synthesis. This reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

1,3,4-Thiadiazole Synthesis: Thiadiazoles are another class of heterocycles accessible from thiol-derived precursors. For instance, 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione has been synthesized from 4-(4-nitrophenyl)thiosemicarbazide, which itself is derived from a nitrophenyl isothiocyanate. nih.gov This highlights a synthetic pathway where a nitrophenyl-containing thiol or its equivalent can be incorporated into a thiadiazole ring system.

| Heterocycle | Synthetic Method | Key Reactants | Role of Thiol (or derivative) |

|---|---|---|---|

| Thiophene | Gewald Synthesis | α-Cyanoester, Ketone/Aldehyde, Elemental Sulfur | Can serve as sulfur source. ijprajournal.comorganic-chemistry.org |

| Thiophene | Paal-Knorr Synthesis | 1,4-Diketone, Sulfurizing Agent (e.g., P₄S₁₀) | Precursor to the required diketone or sulfur source. rroij.comnih.gov |

| Thiazole | Hantzsch Synthesis | Thioamide, α-Haloketone | Can be converted to a thioamide precursor. youtube.com |

| 1,3,4-Thiadiazole | From Thiosemicarbazide | Thiosemicarbazide, Carbon Disulfide | Can be a precursor to the thiosemicarbazide. nih.gov |

Functionalization and Derivatization Reactions

This compound can undergo various reactions at its thiol group and the aromatic ring, allowing for its derivatization into a range of other functional compounds.

The primary sites for functionalization are the nucleophilic sulfur atom and the nitro group on the phenyl ring.

Thiol-ene Radical Reactions: The thiol group can readily participate in photoinitiated or thermally initiated thiol-ene "click" reactions. rsc.orgresearchgate.net This involves the anti-Markovnikov addition of the S-H bond across a carbon-carbon double bond of an alkene. rsc.org This reaction is highly efficient and regioselective, providing a straightforward method for C-S bond formation and the synthesis of thioether derivatives. researchgate.netrsc.org The reaction proceeds via a free-radical chain mechanism, typically initiated by a radical initiator like AIBN or by UV light. researchgate.net

S-Alkylation: The thiol can be deprotonated by a base to form a thiolate, which is a potent nucleophile. This thiolate can then react with various electrophiles, such as alkyl halides or compounds with leaving groups, in an SN2 reaction to form thioethers. This S-alkylation is a fundamental transformation for thiols and is demonstrated in the synthesis of various sulfur-containing molecules where a sulfur atom is linked to an alkyl chain. nih.govnih.gov

Nitro Group Reduction: The nitro group on the phenyl ring is a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 1-(4-aminophenyl)ethane-1-thiol (B13318715) is a bifunctional molecule with both a nucleophilic thiol and a nucleophilic amine, opening pathways for further complex derivatizations, such as amide or sulfonamide formation.

| Reaction Type | Reactive Site | Reagents | Product Type |

|---|---|---|---|

| Thiol-ene Reaction | Thiol (-SH) | Alkene (R-CH=CH₂), Radical Initiator | Thioether (R-CH₂-CH₂-S-R') rsc.orgrsc.org |

| S-Alkylation | Thiol (-SH) | Base, Alkyl Halide (R-X) | Thioether (R-S-R') nih.govnih.gov |

| Nitro Reduction | Nitro (-NO₂) | Reducing Agent (e.g., H₂/Pd-C, Sn/HCl) | Amine (-NH₂) |

Participation in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. erciyes.edu.tr this compound is a suitable candidate for certain MCRs, particularly those that can accommodate a thiol as one of the components.

The Ugi and Passerini reactions are cornerstone MCRs in synthetic chemistry. wikipedia.orgwikipedia.org While the classical versions of these reactions involve a carboxylic acid, variations have been developed that incorporate alternative components. nih.govsemanticscholar.org

Ugi-type Reactions: The Ugi four-component reaction (Ugi-4CR) traditionally combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgorganic-chemistry.org Research has shown that the carboxylic acid can be replaced by other nucleophiles, including thiols. nih.govsemanticscholar.org In this variation, it is proposed that the thiol intercepts the nitrilium ion intermediate formed from the condensation of the other three components. nih.gov The use of this compound in such a reaction would lead to the formation of a complex α-acylamino thioester derivative, a structure not easily accessible through other synthetic routes. The reaction is typically a one-pot process that proceeds rapidly and with high convergence. wikipedia.org

Passerini-type Reactions: The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a cyclic transition state. organic-chemistry.org While direct participation of thiols in the classic Passerini reaction is less common, the development of novel MCRs means that thiol-based three-component couplings analogous to the Passerini reaction are an area of ongoing research.

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Key Product Feature |

|---|---|---|---|---|---|

| Ugi-type 4CR | Aldehyde/Ketone | Amine | Isocyanide | This compound | α-Acylamino Thioester nih.govsemanticscholar.org |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1-(4-aminophenyl)ethane-1-thiol |

| 1,2-bis(4-nitrophenyl)ethane nih.gov |

| 1-(4-nitrophenyl)ethan-1-ol nih.gov |

| 1,3,4-Thiadiazole nih.gov |

| 2-((4-Nitrophenyl)amino)ethan-1-ol bldpharm.com |

| 2-aminothiophene ijprajournal.comresearchgate.net |

| 4-(4-nitrophenyl)thiosemicarbazide nih.gov |

| 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione nih.gov |

| Carbon Disulfide nih.gov |

| Lawesson's reagent rroij.comnih.gov |

| Phosphorus pentasulfide researchgate.net |

| Thiazole youtube.com |

| Thiophene ijprajournal.comorganic-chemistry.orgrroij.com |

Supramolecular Chemistry and Self Assembly Phenomena Involving 1 4 Nitrophenyl Ethane 1 Thiol

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs of organosulfur compounds, particularly thiols, on noble metal surfaces like gold, silver, and copper is a well-established method for surface functionalization.

The formation of a SAM by 1-(4-nitrophenyl)ethane-1-thiol on a metal surface, such as gold, is primarily initiated by the strong, quasi-covalent bond formed between the sulfur atom of the thiol and the metal atoms. sciengine.comsigmaaldrich.com This process is a spontaneous chemisorption that is energetically favorable, with the sulfur-gold interaction having a bond strength of approximately 45 kcal/mol. sigmaaldrich.com The initial adsorption of thiol molecules onto the substrate is a rapid process. sigmaaldrich.com

Following the initial binding, a slower organization process occurs where the molecules arrange themselves into a densely packed, ordered monolayer. This ordering is driven by weaker intermolecular forces that collectively stabilize the assembly. sigmaaldrich.com

The specific structure of this compound plays a crucial role in the characteristics of the resulting monolayer:

Thiol Anchor: The thiol group provides a strong and stable anchor to the metal surface, defining the orientation of the molecule.

Ethyl Group: The ethyl group adjacent to the sulfur atom introduces a chiral center and steric bulk near the surface. This can influence the packing density and tilt angle of the molecules within the monolayer compared to simple alkanethiols.

Nitrophenyl Moiety: The rigid, aromatic nitrophenyl group significantly influences the intermolecular interactions within the monolayer. These interactions are critical for the long-range order of the assembly.

Design of Molecular Assemblies via Non-Covalent Interactions

Beyond the initial surface binding, the final structure and stability of molecular assemblies of this compound are dictated by a suite of non-covalent interactions between the molecules.

The electron-deficient nitrophenyl ring is a key player in the formation of ordered structures through π-π stacking interactions. researchgate.net These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-poor π-system of a neighboring ring. The presence of the strongly electron-withdrawing nitro group enhances the quadrupole moment of the phenyl ring, promoting well-defined, offset stacking arrangements. researchgate.netresearchgate.net These interactions are highly directional and contribute significantly to the thermodynamic stability and orientational order of the assembled monolayer. In the solid state, such interactions are known to dictate the molecular packing. researchgate.net

Fabrication of Ordered Molecular Architectures

The ability of this compound to participate in multiple, directed interactions allows for the fabrication of complex and ordered molecular architectures. By controlling the conditions of self-assembly, such as solvent, temperature, and concentration, it is possible to guide the formation of specific two-dimensional and three-dimensional structures. sciengine.com The interplay between the strong surface-thiol bond and the weaker, yet highly directional, intermolecular forces like π-π stacking and hydrogen bonding allows for a high degree of control over the final architecture.

The resulting ordered structures can exhibit interesting electronic and optical properties, influenced by the collective arrangement of the nitro-aromatic groups. The electrical properties of SAMs containing nitro groups have been a subject of interest in the field of molecular electronics, with studies showing that nitro groups can influence charge transport and even enable charge storage. utexas.edu

Advanced Analytical Techniques for Reaction Monitoring and In Situ Characterization

Chromatographic Methods for Reaction Progress and Product Analysis

Chromatographic techniques are indispensable for the separation and quantification of "1-(4-Nitrophenyl)ethane-1-thiol" from reaction mixtures, allowing for precise monitoring of reaction kinetics and product distribution.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing aromatic thiols. For "this compound," a reversed-phase HPLC method would typically be employed. The progress of a reaction involving this thiol can be monitored by taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the samples by HPLC. The chromatograms would show a decrease in the peak area corresponding to the starting material and the appearance and increase of peak areas for the product(s).

To enhance detection sensitivity and selectivity, especially for low concentrations, derivatization of the thiol group is often performed. Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) can react with the thiol to produce a colored or fluorescent adduct, which can be readily quantified. nih.gov For instance, the reaction of "this compound" with DTNB would yield a mixed disulfide and the chromophoric 5-thio-2-nitrobenzoic acid (TNB), which can be monitored spectrophotometrically or by HPLC. nih.gov Another approach involves the use of fluorescent labeling reagents, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), which react with thiols to form highly fluorescent derivatives detectable at very low concentrations. mdpi.com The separation of these derivatives can be achieved on a C18 column with a suitable mobile phase, such as a citric buffer/methanol mixture. mdpi.com

Gas Chromatography (GC) can also be utilized, particularly for monitoring reactions that produce volatile products. Given that "this compound" possesses a chiral center, chiral GC columns can be employed to separate enantiomers if the reaction is stereoselective. Chiral covalent organic frameworks (COFs) have been successfully used as stationary phases in GC for the separation of racemates. rsc.org This technique could be applied to resolve the enantiomers of "this compound" or its chiral derivatives.

A typical dataset for monitoring a reaction involving "this compound" using HPLC might look like the following:

Table 1: HPLC Monitoring of a Reaction of this compound

| Reaction Time (minutes) | Peak Area of this compound (arbitrary units) | Peak Area of Product (arbitrary units) | Conversion (%) |

|---|---|---|---|

| 0 | 1000 | 0 | 0 |

| 30 | 750 | 250 | 25 |

| 60 | 500 | 500 | 50 |

| 90 | 250 | 750 | 75 |

| 120 | 50 | 950 | 95 |

In-situ Spectroscopic Techniques for Mechanistic Insights

In-situ spectroscopic techniques allow for the real-time monitoring of reactions without the need for sample extraction, providing valuable mechanistic information.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring reactions involving thiols. The S-H stretching vibration of a thiol typically appears around 2550 cm⁻¹. rsc.org The progress of a reaction where the thiol group is consumed, such as a thiol-ene or thiol-isocyanate reaction, can be followed by observing the disappearance of this characteristic peak over time. researchgate.netresearchgate.net For "this compound," the distinct nitro group (NO₂) stretching vibrations (typically around 1520 cm⁻¹ and 1340 cm⁻¹) can also be monitored to see if this group is involved in the reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly "in-situ" NMR, provides detailed structural information during a reaction. By placing a reaction mixture directly in an NMR tube and acquiring spectra at regular intervals, the transformation of reactants to products can be observed. For "this compound," ¹H NMR would show characteristic signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The disappearance of these signals and the appearance of new signals corresponding to the product would allow for the determination of reaction kinetics and the identification of intermediates.

A hypothetical in-situ FT-IR monitoring of a reaction involving "this compound" could yield the following data:

Table 2: In-situ FT-IR Data for a Reaction of this compound

| Time (minutes) | Absorbance at S-H stretch (2558 cm⁻¹) | Absorbance of Product Peak (e.g., C-S-C stretch) |

|---|---|---|

| 0 | 0.85 | 0.00 |

| 10 | 0.64 | 0.21 |

| 20 | 0.43 | 0.42 |

| 30 | 0.21 | 0.64 |

| 40 | 0.05 | 0.80 |

Electrochemical Studies of Redox Behavior

Electrochemical techniques, such as cyclic voltammetry (CV), are highly suited for investigating the redox behavior of "this compound," which contains both an electrochemically active nitro group and a thiol group.

The nitroaromatic group is known to undergo reduction. In cyclic voltammetry, nitroaromatic compounds typically exhibit an irreversible reduction peak in aqueous media, corresponding to the four-electron, four-proton reduction of the nitro group to a hydroxylamine (B1172632) derivative (R-NHOH). researchgate.net In a subsequent scan, the hydroxylamine can be oxidized to a nitroso derivative (R-NO), which can then be reversibly reduced to the hydroxylamine. researchgate.net The exact potential of these processes is dependent on the pH of the medium.

The thiol group, on the other hand, can be oxidized. The electrochemical oxidation of thiols often leads to the formation of disulfides (RSSR). rsc.orgresearchgate.net This process typically occurs at a platinum or carbon electrode. The potential required for this oxidation can provide information about the ease of oxidation of the thiol.

A cyclic voltammetry study of "this compound" would likely reveal both the reduction of the nitro group at negative potentials and the oxidation of the thiol group at positive potentials. The voltammogram would provide key information on the redox stability of the molecule and potential pathways for electrochemical transformations.

A summary of expected electrochemical behavior is presented below:

Table 3: Expected Electrochemical Behavior of this compound

| Functional Group | Electrochemical Process | Typical Potential Range (vs. Ag/AgCl) | Notes |

|---|---|---|---|

| Nitro (NO₂) | Reduction | -0.5 V to -1.0 V | Irreversible reduction to hydroxylamine. researchgate.net |

| Thiol (SH) | Oxidation | +0.5 V to +1.0 V | Oxidation to disulfide. rsc.org |

Future Research Directions and Emerging Areas for 1 4 Nitrophenyl Ethane 1 Thiol

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to chiral thiols is a cornerstone of modern organic synthesis. beilstein-journals.orgacs.org Future research into the synthesis of 1-(4-nitrophenyl)ethane-1-thiol is likely to focus on asymmetric methodologies that provide enantiopure forms of the compound, which are crucial for applications in catalysis and materials science.

One promising avenue is the catalytic asymmetric synthesis of thiols. nih.gov Methodologies employing chiral catalysts, such as those based on transition metals or organocatalysts, could be developed to achieve high enantioselectivity in the synthesis of this compound and its derivatives. organic-chemistry.org For instance, the asymmetric reduction of a corresponding ketone precursor followed by stereospecific conversion of the resulting alcohol to the thiol could be explored. Another approach could involve the asymmetric addition of a thiol equivalent to a styrene derivative. A review of synthetic access to thiols indicates a variety of methods that could be adapted for this specific compound, including those starting from the corresponding amino acid. ias.ac.innih.gov

A hypothetical comparison of potential synthetic pathways is presented in Table 1.

Table 1: Potential Novel Synthetic Pathways for this compound

| Synthetic Approach | Catalyst/Reagent | Potential Advantages | Research Focus |

|---|---|---|---|

| Asymmetric transfer hydrogenation of 4-nitroacetophenone followed by stereoinvertive thiolation | Chiral ruthenium complex, Thiolating agent (e.g., Lawesson's reagent) | High enantioselectivity, readily available starting materials. | Optimization of reaction conditions for high yield and stereochemical purity. |

| Chiral phosphoric acid-catalyzed addition of thioacetic acid to 4-nitrostyrene | Chiral BINOL-derived phosphoric acid | Organocatalytic, metal-free, potential for high enantiomeric excess. | Catalyst design and exploration of substrate scope. |

Development of New Catalytic Applications

The unique electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis, particularly in asymmetric synthesis. The thiol group can act as a ligand for transition metals or as a proton donor in organocatalysis.

Future research could explore the use of this chiral thiol as a ligand in transition metal-catalyzed reactions, such as asymmetric allylic alkylations or conjugate additions. The electron-withdrawing nitro group could modulate the electronic properties of the metal center, potentially leading to unique reactivity and selectivity. Furthermore, the development of bifunctional catalysts incorporating both the thiol and another functional group could lead to novel catalytic transformations. nih.gov The application of aromatic thiols in catalysis has been a subject of mechanistic studies, which can inform the design of new catalytic systems. acs.org

Advancements in Material Science Applications (Purely Chemical/Structural, no properties)

In the realm of material science, the focus of future research on this compound from a purely chemical and structural perspective would be on its incorporation into novel polymeric and supramolecular architectures. The thiol group is particularly amenable to "click" chemistry reactions, such as the thiol-ene reaction, which allows for the efficient and specific formation of carbon-sulfur bonds. wikipedia.orgrsc.orgalfa-chemistry.com

The thiol-ene reaction offers a versatile platform for the synthesis of functional polymers and materials. rsc.org Future work could involve the polymerization of monomers containing this compound with various ene-containing comonomers to create polymers with well-defined structures. The chiral nature of the thiol could impart chirality to the resulting polymer, which could be of interest for applications in chiral separations or as chiral scaffolds. The intramolecular thiol-ene reaction could also be explored for the synthesis of novel sulfur-containing heterocycles. mdpi.com

A prospective overview of its use in polymer synthesis is detailed in Table 2.

Table 2: Potential Material Science Applications of this compound